trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
Description
trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes a benzo[c]chromen ring system
Properties
Molecular Formula |
C24H28ClNO6 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-[[2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28ClNO6/c1-13(22(27)26-12-14-6-8-15(9-7-14)23(28)29)31-21-11-20-18(10-19(21)25)16-4-2-3-5-17(16)24(30)32-20/h10-11,13-15H,2-9,12H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
ZFLVFYAYYSHTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common approach is the reaction of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with propanoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with trans-4-aminomethylcyclohexanecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen ring system.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in substitution reactions, especially at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other complex molecules .
Mechanism of Action
The mechanism of action of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy-acetic acid
Uniqueness: The uniqueness of trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific structural features, such as the combination of the benzo[c]chromen ring system with the cyclohexanecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
